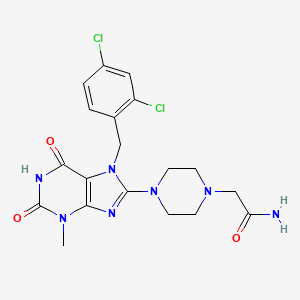

2-(4-(7-(2,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(7-(2,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a complex organic compound with a unique structure that includes a purine ring, a piperazine ring, and a dichlorobenzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(7-(2,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the purine derivative, followed by the introduction of the dichlorobenzyl group. The final step involves the formation of the piperazine ring and the acetamide group. Common reagents used in these reactions include dichlorobenzyl chloride, methylamine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(7-(2,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-(7-(2,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide exhibit significant anticancer properties. They have been identified as inhibitors of the KRAS protein, which is a well-known target in cancer therapy due to its role in cell signaling pathways that control cell growth and survival. The inhibition of KRAS can potentially lead to the suppression of tumor growth in various cancers .

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of purine compounds can inhibit bacterial growth by targeting essential enzymes involved in bacterial cell wall synthesis. These compounds act as structural mimics of natural substrates, effectively disrupting the biosynthetic pathways necessary for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. The presence of the dichlorobenzyl group enhances lipophilicity and may improve membrane permeability, which is essential for effective intracellular action. The piperazine moiety contributes to the pharmacokinetic properties of the compound, allowing for better interaction with biological targets .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and bacterial resistance mechanisms. The docking results indicate favorable interactions with key amino acid residues within the binding pockets of these targets .

Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

Mecanismo De Acción

The mechanism of action of 2-(4-(7-(2,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-(7-(2,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)ethanol

- 2-(4-(7-(2,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)propanoic acid

Uniqueness

The uniqueness of 2-(4-(7-(2,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties

Actividad Biológica

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, contributing to the compound's ability to interact with various biological targets.

- Dichlorobenzyl Group : This moiety is known for enhancing lipophilicity and biological activity.

- Purine Derivative : The presence of a purine structure suggests potential interactions with nucleic acid pathways.

The molecular formula is C22H25Cl2N7O with a molecular weight of approximately 453.39 g/mol.

Anticonvulsant Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticonvulsant properties. For instance, compounds similar to the one have shown effective results in maximal electroshock seizure (MES) models, suggesting their potential use in treating epilepsy. The effective dose (ED50) for related compounds was reported to be between 13-21 mg/kg, which is comparable to established anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research has indicated that purine derivatives can act as inhibitors of key enzymes involved in bacterial cell wall synthesis. For example, studies on related compounds demonstrated significant inhibition against Mur enzymes, which are critical for bacterial growth .

Antidepressant and Anxiolytic Effects

Some derivatives have exhibited antidepressant and anxiolytic activities in animal models. For instance, specific substitutions on the piperazine ring have been linked to enhanced serotonin receptor affinity, which is crucial for mood regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances anticonvulsant activity.

- Hydrophobic Interactions : Bulky side chains improve binding affinity to target receptors, increasing efficacy .

Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant efficacy of various piperazine derivatives in MES models. The results indicated that modifications at the 4'-N'-benzylamide site significantly impacted activity levels. Compounds with electron-withdrawing groups showed improved efficacy compared to those with electron-donating groups .

Study 2: Antimicrobial Testing

In another study, a series of purine derivatives were tested against common pathogenic bacteria using microdilution methods. Results showed that several compounds exhibited strong antibacterial activity with IC50 values lower than those of standard antibiotics .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Phenobarbital | Anticonvulsant | 22 | |

| Compound A | Anticonvulsant | 13 | |

| Compound B | Antimicrobial | <10 | |

| Compound C | Antidepressant | 17 |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased anticonvulsant activity |

| Bulky hydrophobic side chains | Enhanced receptor binding |

| Substituted piperazine rings | Improved CNS effects |

Propiedades

IUPAC Name |

2-[4-[7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N7O3/c1-25-16-15(17(30)24-19(25)31)28(9-11-2-3-12(20)8-13(11)21)18(23-16)27-6-4-26(5-7-27)10-14(22)29/h2-3,8H,4-7,9-10H2,1H3,(H2,22,29)(H,24,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAGPDBWVBJEPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.